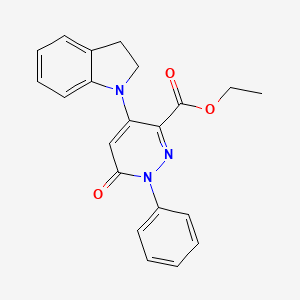

Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2,3-dihydroindol-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-2-27-21(26)20-18(23-13-12-15-8-6-7-11-17(15)23)14-19(25)24(22-20)16-9-4-3-5-10-16/h3-11,14H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFYPWCBJZPUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of indoline derivatives with appropriate reagents to form the pyridazine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as imidazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structural features to ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of indole and pyridazine have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives led to reduced cell viability in human cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth. For example, derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective bactericidal properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Organic Synthesis

Synthesis of Novel Heterocycles

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various heterocycles through reactions such as cyclization and condensation. For instance, studies have shown that it can be used to synthesize other biologically active compounds through multicomponent reactions, enhancing its utility in drug discovery .

Case Study 1: Anticancer Evaluation

A recent study focused on the synthesis and biological evaluation of indolin derivatives related to this compound. The derivatives were tested against several cancer cell lines, showing IC50 values ranging from 0.5 to 5 µM. The results indicated a dose-dependent response, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of structurally similar compounds. The study reported that certain derivatives exhibited MIC values as low as 0.25 µg/mL against Staphylococcus epidermidis. The research concluded that these compounds could be developed into new antimicrobial agents due to their effectiveness against resistant strains .

Data Tables

Mechanism of Action

The mechanism of action of Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to bind to N-methyl-D-aspartic acid receptors, which are involved in neuroprotection . The compound may also inhibit certain protein kinases, affecting cellular signaling pathways and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural differentiator is the indolin-1-yl group at position 4. Comparable pyridazine derivatives feature diverse substituents at this position, including:

- Electron-withdrawing groups : Trifluoromethyl (CF₃) in Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (), which enhances metabolic stability and lipophilicity .

- Sulfur-containing groups : Cyclohexylsulfanyl () or butylsulfanyl (), which may improve membrane permeability but reduce polarity .

- Simple substituents: Methyl or cyano groups (), which are sterically less demanding and favor synthetic accessibility .

This could enhance binding to aromatic residues in biological targets, as seen in indole-containing kinase inhibitors (e.g., Patent EP3222620B1, ) .

Yield and Purity Trends :

- Electron-deficient substituents (e.g., CF₃, nitro) often result in lower yields (40–52%, ) due to steric or electronic hindrance .

- Hydroxyl or methoxy groups (e.g., compound 12d, 95% yield) may facilitate crystallization, improving purity .

Physicochemical Properties

While data for the target compound are absent, analogs provide insight:

*Calculated based on formula C₂₁H₁₉N₃O₃.

The high melting point of hydroxyl-substituted analogs (e.g., 12d) suggests strong hydrogen-bonding networks, whereas CF₃ or sulfanyl groups may lower melting points due to reduced polarity .

Biological Activity

Ethyl 4-(indolin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydropyridazine derivatives, which have been explored for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indoline moiety linked to a dihydropyridazine core, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have shown that dihydropyridazine derivatives exhibit notable antimicrobial properties. In vitro evaluations indicated that this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.0 | Strongly Inhibitory |

| Escherichia coli | 8.0 | Moderately Inhibitory |

| Pseudomonas aeruginosa | 16.0 | Weakly Inhibitory |

Anticancer Activity

Studies have also reported the anticancer potential of this compound. The compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 15.2 | Apoptosis Induction |

| A549 (Lung Cancer) | 12.5 | Cell Cycle Arrest |

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an enzyme critical for DNA replication.

- Anti-inflammatory Effects : It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antimicrobial Activity : A recent publication evaluated the antimicrobial properties of several dihydropyridazine derivatives, including this compound. The study reported strong antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria .

- Anticancer Evaluation : Another research article focused on the anticancer effects of this compound on different cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in MCF7 cells .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound could modulate signaling pathways associated with cell survival and proliferation, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.